2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole
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Overview
Description
2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole is a heterocyclic compound that features both a piperidine and a benzimidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of both piperidine and benzimidazole rings endows the molecule with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Formation of the Benzimidazole Moiety: The benzimidazole ring is often synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling of the Two Moieties: The final step involves coupling the piperidine and benzimidazole moieties through an alkylation reaction, typically using an alkyl halide as the coupling agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole moiety and are known for their antiparasitic properties.
Uniqueness: 2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole is unique due to the combination of piperidine and benzimidazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H19N3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(2-piperidin-3-ylethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H19N3/c1-2-6-13-12(5-1)16-14(17-13)8-7-11-4-3-9-15-10-11/h1-2,5-6,11,15H,3-4,7-10H2,(H,16,17) |
InChI Key |
KBADMYMMZCXTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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